molecular formula C8H7ClFIO2 B14760116 1-Chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene

1-Chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene

Cat. No.: B14760116
M. Wt: 316.49 g/mol
InChI Key: BYZQHIPCZROGMD-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene is an aromatic compound with the molecular formula C8H7ClFIO2 This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring, along with a methoxymethoxy group

Preparation Methods

The synthesis of 1-chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common reagents include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene depends on its specific applicationFor example, in coupling reactions, the halogen atoms facilitate the formation of new carbon-carbon bonds via palladium-catalyzed mechanisms .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene lies in its combination of substituents, which provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C8H7ClFIO2

Molecular Weight

316.49 g/mol

IUPAC Name

1-chloro-2-fluoro-4-iodo-3-(methoxymethoxy)benzene

InChI

InChI=1S/C8H7ClFIO2/c1-12-4-13-8-6(11)3-2-5(9)7(8)10/h2-3H,4H2,1H3

InChI Key

BYZQHIPCZROGMD-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1F)Cl)I

Origin of Product

United States

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